molecular formula C12H19N3O3S B5668239 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine

Cat. No. B5668239
M. Wt: 285.36 g/mol
InChI Key: VMIFYWVSYXADFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds bearing the 1,3,4-oxadiazole moiety, including variations like the specified compound, typically involves multi-step processes. These processes often start with the conversion of organic acids into corresponding esters, followed by hydrazides and then to 5-substituted-1,3,4-oxadiazole derivatives. The final target compounds are usually achieved by reacting these derivatives with appropriate piperidine precursors in the presence of a solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole and piperidine groups is characterized by various spectroscopic techniques, including NMR, IR, and sometimes X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule, providing insights into its potential chemical behavior and interactions (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Compounds in this category can participate in a variety of chemical reactions, primarily due to the reactive nature of the 1,3,4-oxadiazole ring and the piperidine moiety. These reactions include nucleophilic substitutions and the formation of complexes with biological molecules, which are crucial for their biological activities. The presence of different substituents can significantly alter their chemical properties, affecting their reactivity and interactions with other molecules.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. For instance, the introduction of a cyclopropyl group and a methylsulfonyl moiety can impact the compound's solubility in various solvents, which is essential for its application in biological studies (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups present in the molecule. The 1,3,4-oxadiazole ring confers a degree of electron-withdrawing capacity, influencing the compound's reactivity. Similarly, the piperidine ring, depending on its substitution pattern, can offer nucleophilic sites for reactions (Fletcher et al., 2002).

properties

IUPAC Name

2-cyclopropyl-5-[3-(methylsulfonylmethyl)piperidin-1-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-19(16,17)8-9-3-2-6-15(7-9)12-14-13-11(18-12)10-4-5-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFYWVSYXADFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCCN(C1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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